

3-Iodo-1H-indazole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Iodo-1H-indazole

Cat. No.: B1311359

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An In-depth Technical Guide to 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Iodo-1H-indazole**, a key building block in medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Core Properties of 3-Iodo-1H-indazole

3-Iodo-1H-indazole is a substituted indazole derivative that serves as a versatile intermediate in the synthesis of more complex molecules.^[1] Its chemical properties make it particularly suitable for cross-coupling reactions.

Property	Value	Source
CAS Number	66607-27-0	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ IN ₂	[2] [3]
Molecular Weight	244.03 g/mol	[2] [3] [4] [5]
Synonyms	3-Iodoindazole	[2] [3] [6]
Appearance	White to Almost white powder to crystal	[6]

Synthesis of 3-Iodo-1H-indazole

The primary method for the synthesis of **3-Iodo-1H-indazole** is the direct iodination of 1H-indazole.[\[4\]](#)[\[7\]](#)

Experimental Protocol: Direct Iodination of 1H-Indazole

This protocol is adapted from methodologies described in the scientific literature.[\[3\]](#)[\[4\]](#)[\[7\]](#)

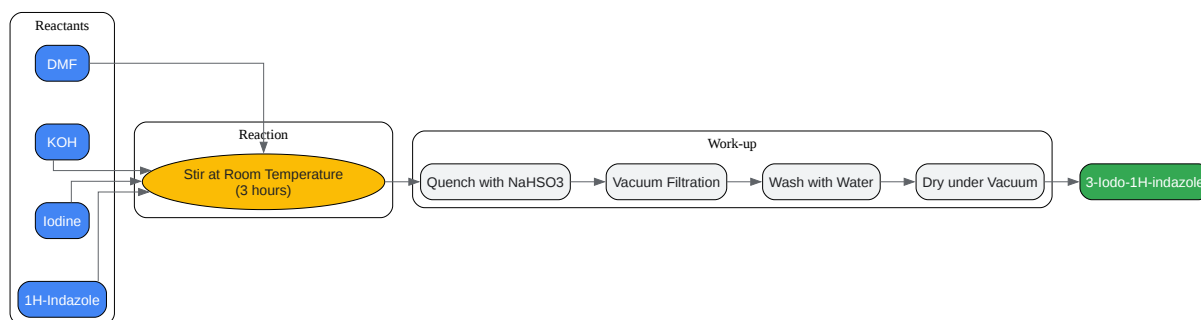
Materials:

- 1H-indazole
- Iodine (I₂)
- Potassium hydroxide (KOH)
- N,N-dimethylformamide (DMF)
- Saturated aqueous solution of sodium bisulfite

Procedure:

- Dissolve 1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.
- To the solution, add potassium hydroxide (3.75 equivalents) and iodine (2.0 equivalents).[\[3\]](#)

- Stir the reaction mixture at room temperature for approximately 3 hours.[3]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by diluting the mixture with a saturated aqueous solution of sodium bisulfite. This will cause a precipitate to form.[3]
- Collect the solid product by vacuum filtration.
- Wash the collected solid with water.
- Dry the solid under vacuum to yield **3-Iodo-1H-indazole**. [3]



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A generalized workflow for the synthesis of **3-Iodo-1H-indazole**.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved anti-cancer drugs.[8][9][10] **3-Iodo-1H-indazole** is a critical starting material for the synthesis of 3-aryl-1H-indazole derivatives, which are of significant interest as kinase inhibitors.[3]

The iodine atom at the C-3 position serves as an efficient leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of **3-Iodo-1H-indazole** with a generic boronic acid.

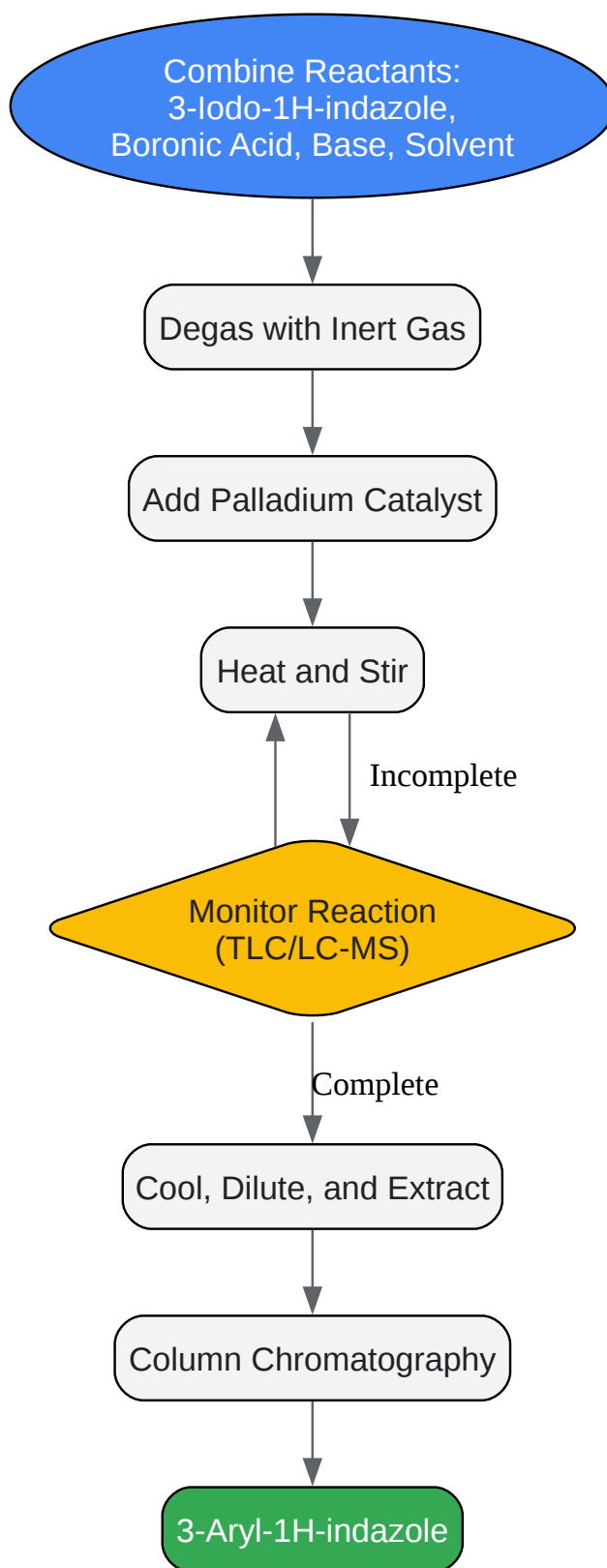
Materials:

- **3-Iodo-1H-indazole** (1.0 equivalent)
- Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Solvent system (e.g., 4:1 mixture of dioxane and water)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a reaction vessel, combine the **3-Iodo-1H-indazole**, the boronic acid, and the base.
- Add the solvent system.

- Degas the mixture by bubbling with an inert gas for 15-30 minutes.
- Under a positive pressure of the inert gas, add the palladium catalyst.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



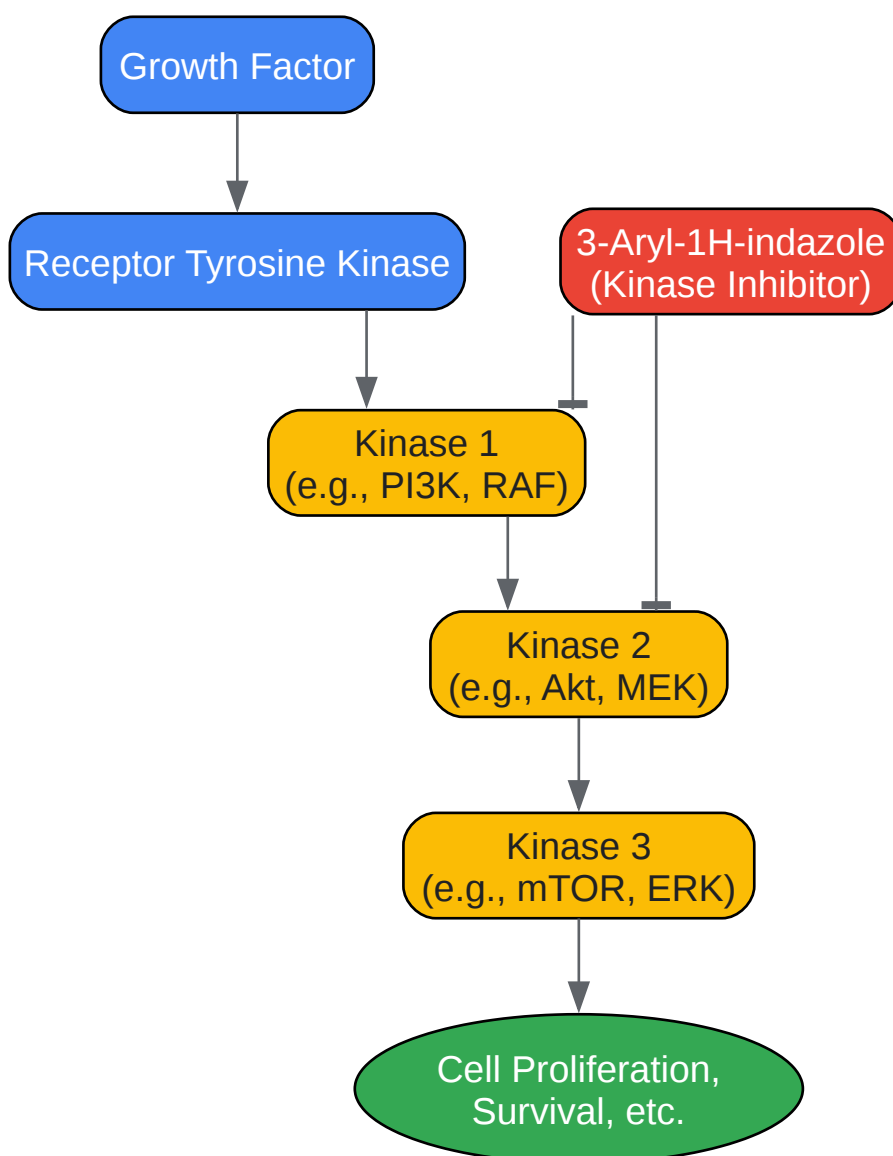
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A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibition

Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[5][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aryl-1H-indazole scaffold can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling.

For example, derivatives can be developed to target pathways such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways, which are often hyperactivated in cancer.[1]



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A conceptual diagram of a kinase signaling pathway and the inhibitory action of a 3-aryl-1H-indazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Principle:

This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate, often through luminescence or fluorescence-based detection methods.

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the 3-aryl-1H-indazole derivative in DMSO. Further dilute the compound in the appropriate kinase assay buffer.
- **Reaction Setup:** In the wells of a microplate, add the purified kinase, the specific substrate, and the test compound or a control (e.g., DMSO vehicle).
- **Initiation:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined amount of time.
- **Detection:** Stop the kinase reaction and measure the kinase activity. For luminescent assays, this often involves adding a reagent that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Data Analysis:

The half-maximal inhibitory concentration (IC_{50}) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC_{50} value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

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